(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid CAS 867044-28-8
(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid CAS 867044-28-8
An In-Depth Technical Guide to (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid (CAS 867044-28-8)
Overview and Strategic Importance
(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid, identified by CAS Number 867044-28-8, is a highly specialized organic compound of significant interest in the field of materials science.[1][2] Structurally, it is a polycyclic aromatic hydrocarbon featuring a central anthracene core substituted with two naphthalene rings at the 9 and 10 positions and a boronic acid functional group at the 2-position. This large, conjugated system is a key feature, making it a valuable building block for advanced organic electronic materials.[3] Its primary application lies in the synthesis of components for Organic Light-Emitting Diodes (OLEDs), where it serves as a precursor for hole-transporting or emissive materials.[4][5] This guide provides a detailed examination of its properties, a validated synthesis protocol, and an exploration of its core applications for professionals in chemical research and device engineering.
Physicochemical and Computed Properties
The compound typically appears as a yellow-green powder.[6] Its molecular structure and properties are fundamental to its function, providing a rigid, planar, and electron-rich core. A summary of its key identifiers and computed characteristics is presented below.
| Property | Value |
| CAS Number | 867044-28-8 |
| Molecular Formula | C₃₄H₂₃BO₂ |
| Molecular Weight | 474.36 g/mol [1][7] |
| Synonyms | 9,10-Bis(2-naphthyl)anthracene-2-ylboronic acid; B-(9,10-di-2-naphthalenyl-2-anthracenyl)-Boronic acid[1][2][6] |
| Purity (Typical) | ≥95% - 99%[1][2][8] |
| Density (Computed) | 1.3 ± 0.1 g/cm³[6][9] |
| Boiling Point (Computed) | 666.9 - 685.5 °C at 760 mmHg[6][9] |
| Flash Point (Computed) | 357.1 - 368.4 °C[6][9] |
| Topological Polar Surface Area (TPSA) | 40.46 - 40.5 Ų[1][6][7] |
| LogP (Computed) | 7.31[1][6] |
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// Simplified representation of the structure anthracene [label="Anthracene Core", pos="-2,1.5!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; naphthyl1 [label="Naphthyl Group (C9)", pos="0,3!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; naphthyl2 [label="Naphthyl Group (C10)", pos="0,0!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; boronic_acid [label="Boronic Acid (C2)", pos="-4,0!", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
anthracene -- naphthyl1; anthracene -- naphthyl2; anthracene -- boronic_acid; }
Caption: Chemical structure overview of the title compound.
Synthesis: A Self-Validating Protocol
The synthesis of (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid is reliably achieved via a lithiation-borylation reaction.[10] This organometallic pathway is a cornerstone of synthetic chemistry for creating arylboronic acids from aryl halides.[11] The protocol requires stringent anhydrous and anaerobic conditions due to the high reactivity of the organolithium intermediate.
Precursor Material: The synthesis begins with the precursor 2-Bromo-9,10-bis(2-naphthalenyl)anthracene (CAS 474688-76-1).[2][3][6] This bromo-derivative is itself synthesized from precursors like 2-bromonaphthalene.[3]
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures.[2][6][12]
-
Reactor Preparation: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Dissolution of Starting Material: 2-Bromo-9,10-bis(2-naphthalenyl)anthracene (e.g., 10.00 g, 19.63 mmol, 1.0 eq.) is charged into the flask. Anhydrous tetrahydrofuran (THF, 140 mL) is added via cannula to dissolve the solid. The use of anhydrous solvent is critical, as organolithium reagents react violently with water.
-
Lithiation: The resulting solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the exothermic reaction and prevent side reactions. n-Butyllithium (n-BuLi, 2.5 M in hexanes, 10.2 mL, 25.52 mmol, 1.3 eq.) is added dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly. The mixture is then stirred at -78 °C for 2 hours to allow for complete lithium-halogen exchange.
-
Borylation: Trimethyl borate (B(OMe)₃, 6.12 g, 58.89 mmol, 3.0 eq.) is added dropwise to the reaction mixture at -78 °C. A molar excess of the borylating agent is used to ensure the complete trapping of the lithiated intermediate.
-
Warm-up and Quenching: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred overnight (approx. 17 hours) to ensure the reaction goes to completion.
-
Hydrolysis and Isolation: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). This step hydrolyzes the intermediate boronic ester to the desired boronic acid. A yellow precipitate will form.
-
Purification: The precipitate is collected by vacuum filtration and washed sequentially with water (2 x 30 mL) and methanol to remove inorganic salts and unreacted starting materials. The resulting solid is dried in a vacuum oven to yield the final product, (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid, which can often be used without further purification.[6]
Caption: The lithiation-borylation synthesis workflow.
Core Applications in Organic Electronics
The unique structure of this boronic acid makes it a powerful tool for two interconnected applications: as a reactant in carbon-carbon bond formation and as a building block for high-performance OLED materials.
A. Key Reagent in Suzuki-Miyaura Coupling
The boronic acid functional group is primarily used in the Suzuki-Miyaura cross-coupling reaction.[13][14] This palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[15][16]
Mechanism Insight: In a typical Suzuki coupling, the boronic acid is activated by a base to form a more nucleophilic boronate species.[14][17] This species then undergoes transmetalation with a palladium(II) complex (formed from the oxidative addition of an aryl halide to a Pd(0) catalyst). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[16] By using (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid, researchers can precisely install the large, electronically active di(naphthalen-2-yl)anthracene moiety onto other molecular scaffolds.
B. Building Block for OLED Hole Transport Layers (HTLs)
The large, rigid, and π-conjugated structure derived from this molecule is highly desirable for use in OLEDs.[3] Materials built from this core are prime candidates for the Hole Transport Layer (HTL).
Functional Causality: The function of an OLED relies on the balanced injection and transport of holes from the anode and electrons from the cathode to an emissive layer, where they recombine to produce light.[18][19] The HTL plays a crucial role in this process.[20][21]
-
Efficient Hole Transport: The extensive π-conjugation across the anthracene and naphthalene rings provides pathways for charge carriers (holes) to move with high mobility. This facilitates the efficient movement of holes from the anode toward the emissive layer.[18][20]
-
Energy Level Matching: A well-designed HTL material must have appropriate energy levels (specifically, its HOMO level) to ensure a smooth transition of holes from the anode with minimal energy loss.[22]
-
Device Stability: The rigid aromatic structure contributes to a high glass transition temperature and good thermal stability, which are critical for preventing device degradation and ensuring a long operational lifetime.[18]
Caption: Generic multi-layer OLED device architecture.
Safety, Handling, and Storage
As with all boronic acids and fine chemicals, proper laboratory procedures must be followed.
-
Handling: Operations should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[9] Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid direct contact with skin and eyes.[9]
-
Storage: Store the material in a tightly sealed container to prevent moisture absorption, which can degrade the boronic acid.[9] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid is more than just a complex molecule; it is a strategic enabler for innovation in organic electronics. Its well-defined synthesis and its utility as a robust coupling partner in Suzuki-Miyaura reactions provide chemists with a reliable method to construct sophisticated molecular architectures. For materials scientists and device engineers, these architectures are the foundation for next-generation OLEDs with enhanced efficiency, stability, and longevity. This guide serves as a foundational resource for harnessing the potential of this key chemical intermediate.
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